Product packaging for Imidazo[1,5-a][1,3,5]triazin-4(1H)-one(Cat. No.:CAS No. 145837-60-1)

Imidazo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B138575
CAS No.: 145837-60-1
M. Wt: 136.11 g/mol
InChI Key: YRADOCIULGCUOJ-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,5-a]nih.govnih.govresearchgate.nettriazine Scaffold in Contemporary Chemical and Biological Research

The Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine scaffold is a noteworthy pharmacophore, primarily recognized for its potent antiviral activities. Research has demonstrated that derivatives of this heterocyclic system exhibit inhibitory effects against a range of viruses, including ortho- and paramyxoviruses. The simultaneous presence of specific structural features, such as benzyl (B1604629) and thio groups, has been found to be crucial for selective biological activity. nih.gov

Derivatives of the isomeric Imidazo[1,2-a] nih.govnih.govresearchgate.nettriazine scaffold have shown promise as focal adhesion kinase (FAK) inhibitors with antitumor activity, suggesting a broader potential for related fused imidazotriazine systems in oncology research. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Overview of Imidazo[1,5-a]nih.govnih.govresearchgate.nettriazin-4(1H)-one Derivatives within the Broader Field of Fused Heterocycles

Fused heterocyclic systems are a cornerstone of medicinal chemistry, with countless examples forming the basis of established and experimental therapeutic agents. The Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4(1H)-one system can be considered a purine (B94841) analogue, where the pyrimidine (B1678525) ring of a purine is replaced by a 1,3,5-triazinone ring. This bioisosteric relationship is a key driver for the synthesis and biological evaluation of its derivatives, as they have the potential to interact with biological targets of purines, such as enzymes and receptors involved in nucleic acid metabolism and cellular signaling.

The synthesis of fused imidazole (B134444) rings is a well-established area of organic chemistry, with numerous methods available for their construction. The unique reactivity of the triazine ring, being electron-deficient, influences the synthetic strategies employed for the creation of the Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine core.

Historical Development and Evolution of Research on Imidazo[1,5-a]nih.govnih.govresearchgate.nettriazine Systems

Early investigations into triazine chemistry laid the groundwork for the later development of fused heterocyclic systems. A significant advancement in the specific area of Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives was reported in the mid-1990s. A key 1995 study detailed the synthesis and antiviral activity of a series of benzyl-substituted Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives. nih.gov This research established a foundational methodology for the synthesis of 8-substituted-2-thioxo-2,3-dihydroimidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4(1H)-ones through a chlorotrimethylsilane/HMDS-effected cyclization-rearrangement of corresponding 6-amino-5-(formylamino)-5-substituted-2-mercaptopyrimidin-4(5H)-ones. nih.gov

This work spurred further interest in the exploration of this scaffold, leading to the preparation and biological screening of a variety of derivatives with modifications at different positions of the heterocyclic core. The focus of much of this research has been the elucidation of structure-activity relationships to optimize the antiviral potency and selectivity of these compounds.

Detailed Research Findings

The antiviral activity of several Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4(1H)-one derivatives has been a primary focus of investigation. The following table summarizes the inhibitory effects of selected compounds against influenza A virus and respiratory syncytial virus (RSV).

CompoundSubstituentsVirusInhibitory Concentration (µM)
13 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]Influenza A4.1
13 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]Respiratory Syncytial Virus1.4
15 8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]Influenza A5.3
16 2-(benzylthio)-6,8-dimethylRespiratory Syncytial Virus21.9
17 6,8-dimethyl-2-[(4-methylbenzyl)thio]Respiratory Syncytial Virus15.7

Data sourced from a 1995 study by Golankiewicz et al. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B138575 Imidazo[1,5-a][1,3,5]triazin-4(1H)-one CAS No. 145837-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145837-60-1

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3H-imidazo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-8-2-7-4-1-6-3-9(4)5/h1-3H,(H,7,8,10)

InChI Key

YRADOCIULGCUOJ-UHFFFAOYSA-N

SMILES

C1=C2N=CNC(=O)N2C=N1

Isomeric SMILES

C1=C2NC=NC(=O)N2C=N1

Canonical SMILES

C1=C2NC=NC(=O)N2C=N1

Synonyms

Imidazo[1,5-a]-1,3,5-triazin-4(1H)-one (9CI)

Origin of Product

United States

Reactivity and Reaction Mechanisms of Imidazo 1,5 a 1 2 3 Triazin 4 1h One Systems

Fundamental Chemical Transformations and Functional Group Interconversions

The reactivity of the Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one core is characterized by the interplay of the electron-rich imidazole (B134444) and electron-deficient triazine rings. While specific studies on the title compound are limited, research on analogous fused imidazotriazine systems provides valuable insights into its potential for chemical transformations and functional group interconversions.

One of the key reaction pathways observed in related heterocyclic systems is skeletal rearrangement. For instance, base-induced transformations of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives have been shown to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism under the influence of potassium hydroxide in methanol (B129727) nih.govsemanticscholar.org. This suggests that the Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one ring system may also be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement to form isomeric structures. The specific outcome of such reactions would be highly dependent on the nature of the substituents and the reaction conditions.

Furthermore, functional group interconversions at various positions of the imidazotriazine ring system are anticipated. The carbonyl group at the 4-position, for example, is a prime site for modification. Drawing parallels from the chemistry of other heterocyclic ketones, this group could potentially undergo reactions such as thionation to yield the corresponding 4-thione derivative, or conversion to an imino or amino group through appropriate synthetic methodologies.

The synthesis of various derivatives of related imidazo[1,2-a] nih.govnih.govrsc.orgtriazines has been achieved through methods like NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds, highlighting the versatility of the triazine core in forming fused heterocyclic systems rsc.org. Diversity-oriented synthesis approaches have also been employed to generate a range of imidazo[1,2-a] nih.govnih.govrsc.orgtriazine derivatives from 2-amine- nih.govnih.govrsc.orgtriazines and ketones rsc.org. These synthetic strategies underscore the potential for creating a diverse library of Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one derivatives with varied functional groups.

A summary of potential transformations based on related systems is presented in the table below.

Starting Material ClassReagents and ConditionsProduct ClassPotential Transformation
Functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazinesKOH, MethanolIsomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazinesSkeletal Rearrangement
2-amino-1,3,5-triazines1,3-dicarbonyl compounds, NBSAroylimidazo[1,2-a] nih.govnih.govrsc.orgtriazinesAnnulation/Cyclization
2-amine- nih.govnih.govrsc.orgtriazinesKetonesImidazo[1,2-a] nih.govnih.govrsc.orgtriazine derivativesAnnulation/Cyclization

Investigation of Tautomerism and Isomerism in the Imidazo[1,5-a]nih.govnih.govrsc.orgtriazin-4(1H)-one Nucleus

Tautomerism is a critical aspect of the chemistry of heterocyclic compounds, influencing their reactivity, physical properties, and biological interactions. For Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one, several tautomeric forms are possible due to the presence of labile protons and multiple nitrogen atoms.

The most prominent form of tautomerism is likely the keto-enol tautomerism involving the carbonyl group at the 4-position. The equilibrium between the keto form (Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one) and the enol form (Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4-ol) is influenced by factors such as solvent polarity and the electronic nature of substituents frontiersin.orgyoutube.com. In many heterocyclic systems, the keto form is predominant in the solid state and in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding or in non-polar solvents nih.gov.

Prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the imidazole and triazine rings is also a significant consideration. A study on the closely related imidazo[1,2-a] nih.govnih.govrsc.orgtriazin-4(3H)-one revealed the potential for a hydrogen atom to move from N8 to N3, altering the hydrogen-bond donor/acceptor pattern researchgate.net. A similar phenomenon can be anticipated for Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one, leading to different tautomers with distinct electronic distributions and reactivity profiles. The relative stability of these tautomers can be investigated using computational methods, such as Density Functional Theory (DFT), as has been done for other 1,3,5-triazine (B166579) derivatives researchgate.net.

Isomerism in the broader sense can also arise from skeletal rearrangements, as mentioned in the previous section. Base-catalyzed rearrangements of related imidazo[4,5-e]thiazolo[3,2-b]triazines to their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazine derivatives have been documented d-nb.info. These transformations highlight the potential for the formation of various structural isomers from a common precursor, which can be isolated and characterized to explore their unique chemical and physical properties.

The different potential tautomers of Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one are depicted below.

Tautomer NameStructural Feature
Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-oneKeto form
Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4-olEnol form
(Prototropic tautomers)Varied N-H positions

Coordination Chemistry and Ligand Properties of Imidazo[1,5-a]nih.govnih.govrsc.orgtriazin-4(1H)-one Derivatives with Metal Centers

The Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one scaffold possesses multiple nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordination with various metal centers. The coordination chemistry of this class of compounds is of interest for the development of new materials and catalysts.

The nitrogen atoms of both the imidazole and triazine rings can act as donor sites. The specific coordination mode will depend on the nature of the metal ion, the steric and electronic properties of the substituents on the heterocyclic ring, and the reaction conditions. Theoretical analyses of transition metal-histidine complexes have shown that the imidazole ring is a versatile coordinating moiety, capable of forming stable bidentate or tridentate chelation motifs nih.gov.

While no specific studies on the metal complexes of Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one were found, research on the coordination chemistry of other nitrogen-containing heterocycles, such as 1,2,4,5-tetrazines, reveals that these ligands can bridge metal centers in various ways, leading to the formation of coordination polymers with interesting electronic properties researchgate.net. The synthesis and characterization of metal complexes with related Schiff base ligands containing heterocyclic units have also been reported, demonstrating the formation of stable complexes with various transition metals bhu.ac.inmdpi.comnih.gov.

The potential coordination sites of Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one suggest that it could act as a monodentate, bidentate, or bridging ligand. The formation of chelate rings involving nitrogen atoms from both the imidazole and triazine moieties could lead to particularly stable metal complexes.

The table below summarizes the potential coordination modes based on the available donor atoms.

Donor AtomsPotential Coordination Mode
N(2) or N(5) or N(7)Monodentate
N(2) and N(7)Bidentate (Chelating)
N(5) and N(7)Bidentate (Chelating)
N(2) and N(5) (bridging two metal centers)Bridging

Thermolytic Pathways and Stability Analysis of Imidazo[1,5-a]nih.govnih.govrsc.orgtriazin-4(1H)-one Compounds

The thermal stability of heterocyclic compounds is a crucial parameter for their application in various fields. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to investigate the thermal behavior of such molecules eltra.com.

Studies on the thermal properties of a novel class of heterocyclic anticancer drug candidates containing an asymmetrical triazine template have shown that these compounds are generally thermally stable nih.gov. The decomposition course is often complex and can be influenced by the surrounding atmosphere (inert or oxidizing). For instance, annelated triazinones have been found to be stable up to a temperature range of 241–296 °C in air, with decomposition proceeding in two stages nih.gov. The introduction of substituents on the aromatic rings can significantly affect the thermal stability of these compounds nih.govnih.gov.

The thermolytic pathways of Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one are expected to involve the fragmentation of the heterocyclic rings. The weakest bonds are likely to cleave first, leading to the release of small gaseous molecules such as nitrogen, carbon monoxide, and ammonia. The specific decomposition products can be identified by coupling TGA with techniques like Fourier transform infrared spectroscopy (FTIR) and mass spectrometry (MS) mdpi.commdpi.com.

The thermal stability of related imidazoline derivatives has been shown to be a complex process with multiple degradation steps lew.ro. The analysis of the evolved gaseous species during thermal degradation provides valuable information about the decomposition mechanism.

The following table presents a hypothetical thermal decomposition profile for Imidazo[1,5-a] nih.govnih.govrsc.orgtriazin-4(1H)-one based on data from related compounds.

Temperature Range (°C)Mass Loss (%)Associated ProcessPotential Evolved Gases
100-200< 5Loss of adsorbed water/solventH₂O
200-40030-50Initial decomposition of the heterocyclic coreN₂, CO, HCN
> 40050-70Further fragmentation and char formationNH₃, smaller organic fragments

Biological Activity and Molecular Mechanism Studies of Imidazo 1,5 a 1 2 3 Triazin 4 1h One Analogues

Antiviral Activity Investigations

Analogues of the Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine scaffold have been synthesized and evaluated for their ability to inhibit the replication of clinically relevant viruses. These studies have identified key structural features that are essential for selective antiviral effects.

Inhibition of Orthomyxoviruses and Paramyxoviruses

Derivatives of imidazo[1,5-a]-1,3,5-triazine have demonstrated notable inhibitory effects against viruses belonging to the Orthomyxoviridae and Paramyxoviridae families, which include influenza viruses and respiratory syncytial virus (RSV), respectively. nih.gov Research has shown that the simultaneous presence of benzyl (B1604629) and thio structural units is crucial for selective biological activity. nih.gov

Specific 2-thio substituted compounds have shown potent and specific inhibition. For instance, certain derivatives effectively inhibited the influenza A virus at low micromolar concentrations. nih.gov Similarly, other analogues were found to be potent inhibitors of respiratory syncytial virus, again at concentrations significantly lower than those causing cytotoxicity. nih.gov

Key findings from these studies are summarized in the table below, highlighting the efficacy of specific compounds against these viruses. nih.gov

Compound NameVirusInhibitory Concentration (μM)
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A4.1
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus1.4
8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A5.3
2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus21.9
6,8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus15.7

Molecular and Cellular Basis of Antiviral Selectivity

The antiviral selectivity of imidazo[1,5-a]-1,3,5-triazine derivatives is determined by the difference between the concentration required for antiviral efficacy and the concentration that induces toxicity in host cells. A high selectivity index indicates that the compound can inhibit viral replication at concentrations that are not harmful to the host cells.

For the most active compounds, the inhibitory concentrations were found to be 20- to 50-fold lower than their cytotoxic concentrations in Madin-Darby Canine Kidney (MDCK) or Vero cells, which are standard cell lines for virological studies. nih.gov For example, the compound 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one was inhibitory to RSV at a concentration of 1.4 μM, which was 180-fold lower than its cytotoxic concentration to MDCK or Vero cells. nih.gov However, this selectivity can be cell-type dependent, as the same compound's inhibitory concentration was only 7-fold lower than its cytotoxic concentration in HeLa cells. nih.gov In contrast, certain modifications to the core structure, such as the creation of 4-thione derivatives, led to nonselective inhibition of both ortho- and paramyxoviruses at concentrations that were the same as their cytotoxic levels. nih.gov

Antiproliferative and Anticancer Activity Research

The therapeutic potential of imidazo-triazine analogues extends to oncology, where various derivatives have been investigated for their ability to inhibit the growth of human cancer cells. These studies have focused on determining their efficacy against a range of cancer cell lines and elucidating the molecular pathways they disrupt.

Efficacy against Various Human Cancer Cell Lines (e.g., Colorectal Adenocarcinoma, Non-Small Cell Lung Carcinoma, Breast Cancer, Bladder Cancer)

Analogues based on fused imidazo-triazine systems have shown significant, concentration-dependent antiproliferative activity against several human cancer cell lines.

Colorectal Adenocarcinoma: A series of novel 3,4-dihydrobenzo researchgate.netd-nb.infoimidazo[1,2-a] nih.govnih.govresearchgate.nettriazine (BIT) derivatives were tested against two human colorectal adenocarcinoma cell lines, CaCo-2 and HT-29. All tested compounds showed an ability to inhibit cell proliferation in a concentration-dependent manner. nih.govd-nb.info

Non-Small Cell Lung Carcinoma (NSCLC): In the pursuit of new treatments for NSCLC, researchers synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, which are structurally related analogues. One compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, displayed cytostatic activity, with a selective dose-dependent response observed in the p53-mutant NSCLC-N6-L16 cell line, while having no significant effect on the A549 cell line. iiarjournals.org

Breast Cancer and Bladder Cancer: The cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues has also been evaluated. One active compound, 2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione, was tested on 12 human cancer cell lines and showed the highest sensitivity against the RT-4 urinary bladder cancer cell line and the MCF-7 breast cancer cell line, with IC50 values of 6.98 μM and 8.43 μM, respectively. nih.gov

Analogue ClassCompound NameCancer Cell LineCancer TypeActivity (IC50)
Imidazo[1,2-a]-1,3,5-triazine2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thioneRT-4Bladder Cancer6.98 μM
Imidazo[1,2-a]-1,3,5-triazine2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thioneMCF-7Breast Cancer8.43 μM
Dihydrobenzo researchgate.netd-nb.infoimidazo[1,2-a] nih.govnih.govresearchgate.nettriazine (BIT)BIT Derivatives (Compounds 2-4, 8)CaCo-2, HT-29Colorectal AdenocarcinomaActivity demonstrated
Imidazo[1,2-a]pyrazine1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)ureaNSCLC-N6-L16Non-Small Cell Lung CarcinomaSelective cytostatic activity

Elucidation of Molecular Mechanisms of Antiproliferative Action

To understand the basis of the observed anticancer activity, researchers have investigated the specific cellular targets and pathways affected by these compounds.

A primary mechanism identified for the antiproliferative action of certain imidazo-triazine analogues is the disruption of the microtubule cytoskeleton. nih.govresearchgate.net Microtubules are essential for cell division, motility, and maintaining cell shape, making them a key target for anticancer drugs.

Studies on the active 3,4-dihydrobenzo researchgate.netd-nb.infoimidazo[1,2-a] nih.govnih.govresearchgate.nettriazine (BIT) derivatives revealed that their biological activity is a result of their interference with microtubule dynamic equilibrium. d-nb.info Through immunofluorescence assays on HT-29 colorectal cancer cells, it was determined that the target of these molecules is the microtubule cytoskeleton. nih.govresearchgate.net Treatment with these compounds led to the formation of dense microtubule accumulations, particularly at the periphery of the cancer cells. This effect is similar to that observed in cells treated with paclitaxel, a well-known microtubule-stabilizing agent. nih.govresearchgate.net These findings highlight this class of compounds as potent antiproliferative microtubule-targeting agents. nih.govresearchgate.net

Specific Enzyme Inhibition (e.g., Focal Adhesion Kinase, Activated Cdc42-associated Tyrosine Kinase 1, Dipeptidyl Peptidase IV, Phosphodiesterase 5, Epidermal Growth Factor Receptor (EGFR) Wild-Type and Mutant Forms)

Analogues of Imidazo[1,5-a] researchgate.netcambridge.orgresearchgate.nettriazin-4(1H)-one have been synthesized and evaluated as inhibitors of several key enzymes implicated in human diseases.

Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a critical role in cell adhesion, migration, and proliferation. chemicalbook.com A series of imidazo[1,2-a] researchgate.netcambridge.orgresearchgate.nettriazine derivatives, close structural analogues, have been developed as potent FAK inhibitors. Research demonstrated that these compounds exhibited IC₅₀ values in the 10⁻⁷ to 10⁻⁸ M range. researchgate.net One of the most effective compounds in this series, a methyl 2-(4-(3,4,5-trimethoxyphenylamino)imidazo(1,2-a)(1,3,5)triazin-2-ylamino)benzoate derivative, showed an IC₅₀ value of 50 nM against FAK enzymatic activity. researchgate.netchemicalbook.com Further studies on this class of compounds revealed they could inhibit FAK-mediated autophosphorylation, suppress cancer cell proliferation, and induce apoptosis by arresting the cell cycle in the G2/M phase. researchgate.netchemicalbook.com

Activated Cdc42-associated Tyrosine Kinase 1 (ACK1) Activated Cdc42-associated kinase (ACK1) is a non-receptor tyrosine kinase involved in cellular functions like growth and migration, making it a target for anticancer therapies. While numerous ACK1 inhibitors have been explored, specific research on Imidazo[1,5-a] researchgate.netcambridge.orgresearchgate.nettriazin-4(1H)-one analogues as direct ACK1 inhibitors is not extensively documented in the available literature.

Dipeptidyl Peptidase IV (DPP-4) DPP-4 is a protease involved in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on Imidazo[1,5-a] researchgate.netcambridge.orgresearchgate.nettriazin-4(1H)-one are limited, related heterocyclic systems have shown potent DPP-4 inhibitory activity. For instance, a series of sulfonamide-1,3,5-triazine–thiazole derivatives were synthesized, with some compounds showing potent inhibition of DPP-4, with one derivative exhibiting an IC₅₀ value of 2.32 nM. Additionally, compounds incorporating a triazolopiperazine fused heterocycle have been evaluated as DPP-4 inhibitors, with (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro researchgate.netchemicalbook.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine showing an IC₅₀ of 18 nM.

Phosphodiesterase 5 (PDE5) PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating blood flow. Its inhibitors are used to treat erectile dysfunction and pulmonary hypertension. A class of 2-aryl-substituted imidazo[5,1-f] researchgate.netchemicalbook.comtriazin-4(3H)-ones, another isomeric analogue, has been identified as potent PDE5 inhibitors. Some compounds from this series demonstrated subnanomolar inhibitory concentrations, proving superior to other purine-isosteric inhibitors.

Epidermal Growth Factor Receptor (EGFR) Wild-Type and Mutant Forms EGFR is a transmembrane protein that plays a crucial role in cell proliferation, and its inhibition is a key strategy in cancer therapy. cambridge.org Various triazine-based derivatives have been explored as EGFR inhibitors. A study focusing on new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives found that several compounds exhibited more potent inhibitory activity against the mutated EGFRT790M form than the wild-type EGFR. This is significant because mutations can lead to resistance to first-generation EGFR inhibitors. cambridge.org

Target EnzymeAnalogue ScaffoldKey FindingsRef
FAK Imidazo[1,2-a] researchgate.netcambridge.orgresearchgate.nettriazinePotent inhibition with IC₅₀ values of 10⁻⁷–10⁻⁸ M; best compound at 50 nM. researchgate.net
DPP-4 Sulfonamide-1,3,5-triazine-thiazolePotent inhibition with IC₅₀ value of 2.32 nM for the best compound.
PDE5 Imidazo[5,1-f] researchgate.netchemicalbook.comtriazin-4(3H)-oneSubnanomolar inhibitors identified; superior to other purine-isosteric inhibitors.
EGFR Benzimidazole/Triazole/TriazineMore potent suppression of mutant EGFRT790M than wild-type EGFR.
Interaction with Other Biological Targets and Signaling Pathways

Beyond the specific enzymes detailed above, analogues of the imidazo-triazine scaffold have been found to interact with other significant biological targets.

Bruton's Tyrosine Kinase (BTK): A series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been reported as potent and reversible BTK inhibitors. BTK is a key kinase in the B cell receptor (BCR) signaling pathway, making it an attractive target for autoimmune diseases like rheumatoid arthritis.

Polo-like Kinase 1 (PLK1): Imidazo[5,1-f] researchgate.netchemicalbook.comtriazin-2-amines have been identified as novel inhibitors of PLK1, a serine/threonine kinase that plays a crucial role in mitosis and is a promising oncology target.

IGF-1R/IR: A series of imidazo[5,1-f] researchgate.netchemicalbook.comtriazine derivatives were discovered to be potent and selective dual inhibitors of insulin-like growth factor-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). Targeting both receptors is considered a critical strategy to fully block the IGF signaling axis in cancer.

Histamine (B1213489) Release Inhibition: In the search for potential anti-asthma agents, a series of substituted imidazo[1,5-d] researchgate.netchemicalbook.comtriazines were found to be active inhibitors of histamine release from antigen-challenged human basophils. The most promising compounds were 1,8-dimethyl-6-propylimidazo[1,5-d] researchgate.netchemicalbook.comtriazin-4-(3H)-one and its 1-ethyl analogue.

Herbicidal Activity Studies and Phytotoxic Mechanisms

The s-triazine (1,3,5-triazine) ring is the core chemical structure for a major class of widely used herbicides. researchgate.netchemicalbook.com These compounds, such as atrazine (B1667683) and simazine, are typically used for pre- and post-emergence control of broadleaf weeds and grasses in various crops. researchgate.net

The primary phytotoxic mechanism of triazine herbicides is the inhibition of photosynthesis. researchgate.net They target the D1 protein within photosystem II (PSII) of the photosynthetic electron transport chain. researchgate.netchemicalbook.com By binding to the plastoquinone-binding niche on the D1 protein, they block electron flow, which halts photosynthesis and leads to an accumulation of highly reactive singlet oxygen species. researchgate.net This results in lipid peroxidation and chlorophyll (B73375) destruction, causing the characteristic symptoms of chlorosis (yellowing) at the leaf tips and edges, ultimately leading to plant death. researchgate.net While specific studies focusing on Imidazo[1,5-a] researchgate.netcambridge.orgresearchgate.nettriazin-4(1H)-one itself for herbicidal activity are not prominent, the well-established and potent herbicidal nature of the parent triazine scaffold suggests that such fused heterocyclic systems could be explored for novel herbicidal properties. researchgate.net

Antimicrobial Activity Investigations

The triazine scaffold and its fused derivatives have been a fruitful area of research for new antimicrobial agents to combat drug resistance.

Antifungal Efficacy and Mechanism of Action

Various analogues containing the imidazo-triazine framework have demonstrated significant antifungal properties. A series of novel benzo researchgate.netchemicalbook.comimidazo[1,2-d] researchgate.netchemicalbook.comtriazine derivatives were evaluated for their in vitro activity against several phytopathogenic fungi, with most of the compounds showing obvious fungicidal effects at a concentration of 50 μg/mL against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. Another study on imidazo[2,1-c] researchgate.netchemicalbook.comtriazine derivatives also reported high antifungal activity against reference strains.

Regarding the mechanism of action, studies on structurally related (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides against Candida species suggest that the antifungal effect involves the generation of reactive oxygen species (ROS), rather than the inhibition of ergosterol (B1671047) synthesis, which is the mechanism of azole antifungals.

Antibacterial Potency and Molecular Targets

Imidazo-triazine derivatives have also shown promise as antibacterial agents. In a study evaluating novel imidazo[2,1-c] researchgate.netchemicalbook.comtriazine derivatives, most of the tested compounds exhibited high antibacterial activity against several reference bacterial strains. Specifically, 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] researchgate.netchemicalbook.comtriazin-7(2H)-one was identified as a particularly potent compound with low minimum inhibitory concentration (MIC) values. Another investigation into novel 1,2,4-triazine (B1199460) derivatives found that they possessed significant antimicrobial activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. The specific molecular targets for these compounds are often not fully elucidated but are an area of active investigation.

Compound ClassOrganism(s)Activity/FindingRef
Benzo researchgate.netchemicalbook.comimidazo[1,2-d] researchgate.netchemicalbook.comtriazinesB. cinerea, R. solani, C. capsiciObvious fungicidal activity at 50 μg/mL.
Imidazo[2,1-c] researchgate.netchemicalbook.comtriazinesBacteria & FungiHigh antibacterial and antifungal activities observed.
1,2,4-Triazine derivativesE. coli, S. aureus, B. cereusSignificant antibacterial activity with high MIC values.
1,2,4-Triazolo[1,5-a]quinazolinoneAspergillus niger, E. coli, S. aureusPotent antifungal effect against A. niger; moderate antibacterial activity.

Structure-Activity Relationship (SAR) Analysis of Imidazo[1,5-a]researchgate.netcambridge.orgresearchgate.nettriazin-4(1H)-one Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For triazine-based derivatives, several SAR analyses have been conducted across different biological activities.

In the context of antimicrobial agents, the nature and position of substituents on the triazine ring significantly influence activity. A general review of triazine derivatives highlighted that modifications to the core structure can lead to potent new antibacterial and antifungal agents.

A detailed SAR study was performed on a series of 1,2,4-triazolo[1,5-a] researchgate.netcambridge.orgresearchgate.nettriazin-5,7-dione and its 5-thioxo analogues as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. This study revealed that:

The 5-thioxo analogues generally exhibited better inhibitory activity than their 5,7-dione counterparts.

The presence of different substituents at the meta- and/or para-positions of a 2-phenyl or 2-benzyl ring attached to the fused system led to varying degrees of inhibitory activity.

For antiviral imidazo[1,5-a]-1,3,5-triazine derivatives, SAR analysis indicated that the simultaneous presence of a benzyl group and a thio structural unit was essential for selective antiviral activity against ortho- and paramyxoviruses. Modifications at the 2-thio position were found to be particularly important for inhibiting influenza A and respiratory syncytial virus.

These studies underscore the chemical tractability of the imidazo-triazine scaffold and demonstrate that systematic structural modifications can be effectively used to fine-tune the biological activity of these compounds for specific therapeutic or agricultural applications.

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of imidazo[1,5-a] nih.govresearchgate.netnih.govtriazin-4(1H)-one analogues is profoundly influenced by the nature and position of substituents on the fused ring system. Studies have systematically investigated these structure-activity relationships (SAR), particularly in the context of antiviral activity against ortho- and paramyxoviruses.

A key finding in the exploration of these analogues is the critical role of specific functional groups at the C2 and C8 positions of the imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold. Research has demonstrated that the simultaneous presence of a benzyl group and a thio structural unit is indispensable for selective biological activity. nih.gov

Derivatives of 8-R-2-thioxo-2,3-dihydroimidazo[1,5-a]-1,3,5-triazin-4(1H)-one have been synthesized and evaluated for their inhibitory effects on the replication of viruses such as influenza A and respiratory syncytial virus (RSV). nih.gov The introduction of benzyl or substituted benzyl groups at the C8 position, in combination with a thio or substituted thio group at the C2 position, has yielded compounds with notable potency and selectivity.

For instance, the compound 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one demonstrated significant inhibitory activity against influenza A virus with a concentration of 4.1 µM. nih.gov This particular analogue also showed potent inhibition of respiratory syncytial virus at a concentration of 1.4 µM, which was substantially lower than its cytotoxic concentration in MDCK and Vero cells. nih.gov

Another analogue, 8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one, also exhibited specific inhibition of influenza A virus with a concentration of 5.3 µM. nih.gov In contrast, the transformation of the 4(1H)-one to a 4-thione resulted in compounds that were nonselectively inhibitory to both ortho- and paramyxoviruses at concentrations that were similar to their cytotoxic levels, highlighting the importance of the oxygen at this position for selective activity. nih.gov

The following interactive data table summarizes the antiviral activity of selected Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazin-4(1H)-one analogues.

CompoundVirusInhibitory Concentration (µM)Reference
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A4.1 nih.gov
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus1.4 nih.gov
8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A5.3 nih.gov
2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus21.9 nih.gov
6,8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus15.7 nih.gov

Rational Design Principles for Optimized Biological Profiles

The rational design of Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazin-4(1H)-one analogues with improved biological profiles is guided by the structure-activity relationship data. A primary design principle that has emerged is the necessity of specific functionalities at key positions to ensure both potency and selectivity.

One of the foundational principles for achieving selective antiviral activity with this scaffold is the incorporation of a thioether at the C2 position and a benzylic substituent at the C8 position. The thio structural unit appears to be a crucial element for selective biological action. nih.gov Modifications at the C2 position, such as the introduction of S-benzyl or S-(4-methylbenzyl) groups, have proven effective in yielding compounds with specific antiviral properties. nih.gov

Furthermore, the nature of the substituent at the C8 position plays a significant role in modulating the potency and selectivity of these analogues. The presence of a benzyl or a substituted benzyl group at this position is a recurring motif in the most active compounds identified. For example, the introduction of a 4-methylbenzyl group at C8, in conjunction with a (4-methylbenzyl)thio group at C2, resulted in a highly potent and selective inhibitor of both influenza A and respiratory syncytial viruses. nih.gov This suggests that the electronic and steric properties of the substituent at C8 are critical for effective interaction with the biological target.

Another key design consideration is the oxidation state of the C4 position. The conversion of the 4(1H)-one to a 4-thione leads to a loss of selective antiviral activity and an increase in general cytotoxicity. nih.gov This indicates that the carbonyl group at C4 is important for maintaining a favorable selectivity profile, likely through specific hydrogen bonding interactions with the target enzyme or protein.

In a broader context, the imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold is considered a purine (B94841) isostere. This bioisosteric relationship provides a rational basis for its exploration as an inhibitor of enzymes that interact with purines, such as kinases. While specific SAR data for kinase inhibition with the Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazin-4(1H)-one core is still emerging, the design principles often involve mimicking the hydrogen bonding patterns of purines to interact with the hinge region of kinase active sites.

C2 Position: Introduction of a thioether, particularly with benzylic substituents, is crucial for selective activity.

C8 Position: Incorporation of benzyl or substituted benzyl groups is beneficial for enhancing potency.

C4 Position: Maintaining the carbonyl group is important for selectivity and reducing cytotoxicity.

By adhering to these design principles, medicinal chemists can continue to explore and optimize the therapeutic potential of the Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazin-4(1H)-one scaffold.

Theoretical and Computational Chemistry Studies of Imidazo 1,5 a 1 2 3 Triazin 4 1h One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,3,5-triazine (B166579), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize molecular geometries and determine electronic properties. researchgate.net These calculations can elucidate the spatial arrangement of atoms and the distribution of electron density within the molecule. For instance, in studies of related triazine derivatives, DFT has been used to identify the most stable conformations and to analyze the electronic properties, which are crucial for understanding their reactivity and potential as corrosion inhibitors. researchgate.net Similar approaches have been applied to study the geometries of metal complexes containing a 1,3,5-triazino[1,2-a]benzimidazole moiety. ekb.eg The insights gained from these computational studies are often in good agreement with experimental data. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring the interactions between a small molecule (ligand) and a biological target, typically a protein. These methods are widely applied in drug discovery to predict binding modes and affinities.

For various derivatives of 1,3,5-triazine, molecular docking studies have been conducted to understand their potential as anticancer agents. For example, docking studies have been performed on 1,3,5-triazine derivatives with targets such as human dihydrofolate reductase (hDHFR) and PI3Kγ. researchgate.netderpharmachemica.com These studies help to identify key amino acid residues in the binding site that interact with the ligand. Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. For instance, MD simulations have confirmed the stability of complexes between 1,3,5-triazine derivatives and the prenyl-binding protein PDEδ, supporting their potential as targeted anticancer agents. researchgate.netnih.gov While specific docking studies on Imidazo[1,5-a] scialert.netekb.egresearchgate.nettriazin-4(1H)-one are not detailed in the provided search results, the general approach has been successfully applied to a wide range of related imidazotriazine and triazine analogs, targeting various proteins like focal adhesion kinase (FAK) and microtubule affinity regulating kinase (MARK4). acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on triazine derivatives to understand the structural requirements for their biological activities. For example, a QSAR study on triazine derivatives as dihydrofolate reductase (DHFR) inhibitors revealed that the electronic environment of the molecules plays a significant role in their inhibitory action. scialert.net In this study, the electrotopological state was used as a descriptor to correlate with the biological activity. scialert.net Another study on 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. nih.gov These models, which had good predictability and stability, helped to elucidate the relationship between structural features and inhibitory activity. nih.gov Although a specific QSAR model for Imidazo[1,5-a] scialert.netekb.egresearchgate.nettriazin-4(1H)-one is not described, these examples demonstrate the utility of QSAR in the design and optimization of triazine-based compounds for various therapeutic targets. ekb.egresearchgate.netnih.gov

Computational Analysis of Tautomeric Equilibria and Conformational Preferences

Computational methods are also employed to study the dynamic aspects of molecular structure, such as tautomerism and conformational preferences. The existence of different tautomers can have significant implications for the biological activity of a compound.

For a closely related compound, imidazo[1,2-a] scialert.netekb.egresearchgate.nettriazin-4(3H)-one, the potential for tautomerism has been noted. researchgate.net Theoretical studies on other 1,3,5-triazine derivatives have been conducted to investigate the stability and acidity of their various tautomers using DFT. nih.gov Such studies have shown that some triazine derivatives can exist in multiple tautomeric forms, and the equilibrium between these forms can be influenced by the surrounding environment, such as the solvent. nih.govresearchgate.net

Future Research Directions and Broader Academic Implications

Exploration of Novel and Sustainable Synthetic Pathways for Imidazo[1,5-a]premierscience.comnih.govnih.govtriazin-4(1H)-one Derivatives

The development of efficient and environmentally benign synthetic methodologies is crucial for the advancement of imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one chemistry. Future research is anticipated to focus on green chemistry principles to minimize hazardous waste and improve economic viability. mdpi.com

Key areas of focus will likely include:

Microwave and Ultrasound-Assisted Synthesis: These techniques have shown promise in accelerating reaction times and improving yields for various 1,3,5-triazine (B166579) derivatives. mdpi.comnih.gov Future studies could adapt these methods for the synthesis of the imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one core, potentially leading to more efficient and scalable production. mdpi.com For instance, sonochemical protocols have been shown to be significantly "greener" than conventional heating methods for the synthesis of other triazine compounds. nih.gov

Catalytic Routes: The exploration of novel catalysts could lead to more atom-efficient processes. mdpi.com This includes the development of catalytic systems that can facilitate the key cyclization steps in the formation of the imidazo[1,5-a] premierscience.comnih.govnih.govtriazine ring system under milder conditions.

Diversity-Oriented Synthesis: Strategies that allow for the rapid generation of a wide array of derivatives from a common intermediate are highly valuable. An iodine-mediated annulation of 2-amino premierscience.comnih.govnih.govtriazines and ketones has been presented for the synthesis of related imidazo[1,2-a] premierscience.comnih.govnih.govtriazines, a technique that could potentially be adapted. rsc.org

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives
MethodologyKey AdvantagesPotential Application to Imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-oneReferences
Conventional HeatingWell-established proceduresBaseline for comparison of new methods nih.gov
Microwave-Assisted SynthesisReduced reaction times, improved yieldsRapid synthesis of a library of derivatives mdpi.com
Ultrasound-Assisted SynthesisEnvironmentally friendly (e.g., use of water as a solvent), high efficiencyDevelopment of sustainable production processes mdpi.comnih.gov
Catalytic MethodsHigh atom economy, milder reaction conditionsMore efficient and selective syntheses mdpi.com

Advanced Mechanistic Investigations of Biological Activities Using Omics Technologies

To fully harness the therapeutic potential of imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one derivatives, a deeper understanding of their mechanisms of action at a molecular level is necessary. The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this. researchgate.netnih.govebrary.net These high-throughput methods can provide a comprehensive view of the cellular responses to drug treatment. researchgate.netnih.gov

Future research in this area will likely involve:

Target Identification and Validation: Omics approaches can help identify the specific molecular targets of bioactive imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one derivatives. nih.gov By analyzing changes in gene expression, protein levels, or metabolite profiles in response to compound treatment, researchers can pinpoint the pathways and proteins that are directly affected.

Elucidation of Drug Action Mechanisms: Integrated multi-omics analysis can reveal the complex network of interactions that underlie a compound's biological effects, including any off-target effects. mdpi.com This can provide a more holistic understanding of how these derivatives exert their therapeutic actions. ebrary.net

Biomarker Discovery: Omics data can be used to identify biomarkers that predict a patient's response to treatment with imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one derivatives, paving the way for personalized medicine. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Imidazo[1,5-a]premierscience.comnih.govnih.govtriazin-4(1H)-one Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. premierscience.comnih.govmednexus.org These computational tools can analyze vast datasets to identify promising drug candidates with greater accuracy and efficiency. nih.govnih.gov

For the imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one scaffold, AI and ML can be applied to:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel, unsynthesized analogues. mednexus.orgnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. premierscience.combpasjournals.com

De Novo Drug Design: AI can be used to design entirely new imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one derivatives with desired properties. premierscience.com By learning the complex relationships between chemical structure and biological function, these algorithms can generate novel molecular structures that are optimized for a specific target.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active against a particular biological target. nih.gov

Table 2: Applications of AI and Machine Learning in Drug Discovery
ApplicationDescriptionPotential Impact on Imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one ResearchReferences
Target IdentificationAnalyzing biological data to identify and validate new drug targets.Discovering new therapeutic applications for this class of compounds. premierscience.com
Lead OptimizationPredicting and improving the properties of lead compounds.Enhancing the efficacy and safety profiles of promising derivatives. premierscience.com
Toxicity PredictionUsing computational models to predict potential adverse effects.Reducing the likelihood of late-stage failures in drug development. premierscience.com

Development of Imidazo[1,5-a]premierscience.comnih.govnih.govtriazin-4(1H)-one Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one derivatives with high potency and selectivity for a particular biological target could be developed into valuable chemical probes.

Future research in this direction would involve:

Design and Synthesis of Probe Molecules: This would entail modifying the core scaffold to incorporate features that allow for visualization (e.g., fluorescent tags) or target identification (e.g., photoaffinity labels).

Target Engagement Studies: Utilizing these probes to confirm direct interaction with their intended targets in living cells and to quantify the extent of this interaction.

Functional Studies: Employing the developed probes to investigate the role of their target proteins in various cellular pathways and disease models.

Role of Imidazo[1,5-a]premierscience.comnih.govnih.govtriazin-4(1H)-one Chemistry in Interdisciplinary Research Fields (e.g., Materials Science, Catalysis)

While the primary focus of research on imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one has been in medicinal chemistry, the unique electronic and structural properties of the triazine ring suggest potential applications in other fields.

Potential future interdisciplinary research includes:

Materials Science: The nitrogen-rich structure of the imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one core could be exploited in the design of novel organic materials. For instance, related 1,3,5-triazine derivatives have found applications as dyes. mdpi.com Further investigation could explore their potential in areas such as organic electronics or as components of polymers with specific properties.

Catalysis: The multiple nitrogen atoms in the ring system could act as coordination sites for metal ions, suggesting the potential for developing novel catalysts. Research could focus on synthesizing metal complexes of imidazo[1,5-a] premierscience.comnih.govnih.govtriazin-4(1H)-one derivatives and evaluating their catalytic activity in various organic transformations.

Q & A

Q. How can conflicting results from different research groups be reconciled?

  • Methodological Answer :
  • Meta-analysis : Statistically aggregate data across studies to identify trends (e.g., solvent effects on yield).
  • Collaborative validation : Reproduce experiments via shared protocols (e.g., Open Science Framework) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 372.81 (for analogous compound)
Synthetic Yield 65–85% (base-mediated cyclization)
Computational Tool COMSOL Multiphysics with AI integration
Safety Compliance 100% safety exam pass rate required

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.